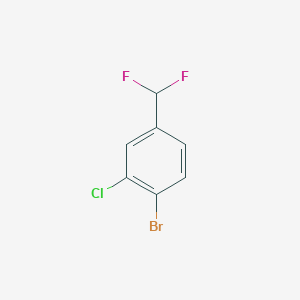

1-Bromo-2-chloro-4-(difluoromethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-chloro-4-(difluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-(difluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWYGWWGQSFDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719190 | |

| Record name | 1-Bromo-2-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261614-16-7 | |

| Record name | 1-Bromo-2-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(difluoromethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, spectroscopic, and safety properties of 1-Bromo-2-chloro-4-(difluoromethyl)benzene. Due to the limited availability of experimental data for this specific isomer, this document synthesizes high-quality predicted data, information on related isomers, and established principles of organic chemistry to offer a robust resource for researchers. This guide includes a summary of key physical properties, detailed analysis of expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry), a plausible synthetic route with a detailed experimental protocol, and essential safety information. The content is structured to provide both quick reference and in-depth understanding, supporting its application in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction and Chemical Identity

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. The unique substitution pattern of a bromine atom, a chlorine atom, and a difluoromethyl group on the benzene ring offers multiple reactive sites for functionalization. This trifunctional scaffold is of particular interest to researchers in drug discovery and materials science, where precise control over molecular architecture is paramount for tuning biological activity and material properties.

The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and modulating the lipophilicity and metabolic stability of a molecule. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective cross-coupling reactions, enabling the stepwise and controlled elaboration of more complex molecular structures.

Isomers of Note:

It is crucial to distinguish the target compound from its isomers, for which some data is available:

-

4-Bromo-1-chloro-2-(difluoromethyl)benzene: CAS Number: 627527-07-5[1]

-

2-Bromo-1-chloro-4-(difluoromethyl)benzene: CAS Number: 1261495-96-8[2]

This guide will focus on the properties and synthesis of the 1-bromo-2-chloro-4-(difluoromethyl)benzene isomer.

Physical and Chemical Properties

The following table summarizes the key predicted and known physical properties of 1-Bromo-2-chloro-4-(difluoromethyl)benzene and its isomers. It is important to note that the data for the target compound are predicted and should be used as an estimation.

| Property | 1-Bromo-2-chloro-4-(difluoromethyl)benzene (Predicted) | 4-Bromo-1-chloro-2-(difluoromethyl)benzene (Known Isomer) | 2-Bromo-1-chloro-4-(difluoromethyl)benzene (Known Isomer) |

| Molecular Formula | C₇H₄BrClF₂ | C₇H₄BrClF₂ | C₇H₄BrClF₂ |

| Molecular Weight | 239.92 g/mol | 239.92 g/mol | 239.92 g/mol |

| CAS Number | Not available | 627527-07-5[1] | 1261495-96-8[2] |

| Appearance | Predicted to be a liquid or low-melting solid | Solid, semi-solid, or liquid | - |

| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | - | - |

| Melting Point | - | - | - |

| Density | Predicted: ~1.7 g/cm³ | - | - |

| Refractive Index | Predicted: ~1.54 | - | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | - | - |

Synthesis and Reaction Mechanisms

A plausible synthetic route to 1-Bromo-2-chloro-4-(difluoromethyl)benzene can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging well-established and reliable organic reactions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene.

Step-by-Step Experimental Protocol

Step 1: Radical Bromination of 1-Bromo-2-chloro-4-methylbenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 2.2 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77-82 °C for CCl₄ or acetonitrile, respectively) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-bromo-2-chloro-4-(dibromomethyl)benzene. This intermediate can often be used in the next step without further purification.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a selective source of bromine for benzylic bromination, minimizing competing aromatic bromination.

-

AIBN as Radical Initiator: AIBN initiates the free radical chain reaction required for the bromination of the benzylic methyl group upon thermal decomposition.

-

Reflux Conditions: The elevated temperature is necessary to initiate the decomposition of AIBN and drive the radical reaction to completion.

Step 2: Halogen Exchange (Halex) Reaction

-

Reaction Setup: In a suitable reaction vessel, place the crude 1-bromo-2-chloro-4-(dibromomethyl)benzene (1.0 eq.).

-

Reagent Addition: Add a fluorinating agent such as silver(I) fluoride (AgF, >2.0 eq.) or antimony(III) fluoride (SbF₃, >0.7 eq. with a catalytic amount of SbCl₅). The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions: Gently heat the mixture with stirring. The reaction is often exothermic and should be controlled. The progress can be monitored by GC-MS.

-

Work-up and Purification: Upon completion, the desired product, 1-bromo-2-chloro-4-(difluoromethyl)benzene, can be isolated by distillation under reduced pressure. Further purification may be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Fluorinating Agent: AgF and SbF₃ are effective reagents for converting gem-dibromides to gem-difluorides through a halogen exchange mechanism.

-

Heating: The thermal energy is required to overcome the activation energy of the halogen exchange reaction.

Spectroscopic Analysis

While experimental spectra for 1-Bromo-2-chloro-4-(difluoromethyl)benzene are not available, the following sections detail the expected spectroscopic features based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region and a characteristic triplet for the difluoromethyl proton.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethyl group. The expected chemical shift range is approximately δ 7.0-8.0 ppm. The proton ortho to the bromine will likely be the most downfield.

-

Difluoromethyl Proton (1H): The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF ≈ 50-60 Hz). The chemical shift is expected in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to the halogens will show characteristic shifts. The carbon attached to the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

Difluoromethyl Carbon (1C): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF ≈ 230-250 Hz). The chemical shift is expected to be in the range of δ 110-120 ppm.

Mass Spectrometry

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in peaks at m/z corresponding to [C₇H₄⁷⁹Br³⁵Cl F₂]⁺, [C₇H₄⁸¹Br³⁵Cl F₂]⁺, [C₇H₄⁷⁹Br³⁷Cl F₂]⁺, and [C₇H₄⁸¹Br³⁷Cl F₂]⁺.

-

Fragmentation: Common fragmentation pathways would include the loss of bromine (M-79/81) and chlorine (M-35/37) atoms, as well as the loss of the difluoromethyl radical (M-51).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-(difluoromethyl)benzene is not available, the safety precautions for its isomer, 4-Bromo-1-chloro-2-(difluoromethyl)benzene, and other related halogenated aromatic compounds should be strictly followed.

Hazard Identification (Based on Isomer Data): [1]

-

GHS Pictograms: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Bromo-2-chloro-4-(difluoromethyl)benzene represents a promising, yet under-characterized, building block for synthetic chemistry. This technical guide has provided a comprehensive overview of its predicted physical properties, a detailed analysis of its expected spectroscopic signatures, a plausible and detailed synthetic protocol, and essential safety and handling information based on data from closely related compounds. By consolidating this information, this guide aims to facilitate the use of this versatile molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental validation of the predicted data is encouraged as the compound becomes more readily available.

References

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved February 24, 2026, from [Link]

-

Beilstein Journals. (2021). Supplementary Information for: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-1-chloro-4-(difluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-chloro-2-(difluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.

-

Chegg. (2018). Solved: Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 1-bromo-4-chloro-2-(difluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

Sources

Suppliers and price of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Technical Guide: Supply Chain and Synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Executive Summary

1-Bromo-2-chloro-4-(difluoromethyl)benzene (CAS: 1261614-16-7 ) is a high-value fluorinated building block used in medicinal chemistry to introduce the difluoromethyl (

Due to the specific substitution pattern (1-Br, 2-Cl, 4-

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 1-Bromo-2-chloro-4-(difluoromethyl)benzene |

| CAS Number | 1261614-16-7 |

| Molecular Formula | |

| Molecular Weight | 241.46 g/mol |

| Key Functional Groups | Aryl Bromide (Site A), Aryl Chloride (Site B), Difluoromethyl (Site C) |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Significance: The molecule features three distinct sites for orthogonal functionalization:

-

Aryl Bromide (

): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). -

Aryl Chloride (

): Less reactive, allowing for chemoselective derivatization at -

Difluoromethyl (

): A stable, lipophilic hydrogen bond donor (

Supply Chain Analysis

Market Availability & Pricing

This specific isomer is not a commodity chemical. It is typically available only in research quantities (mg to g scale).

-

Primary Suppliers: Enamine, Oakwood Chemical, Combi-Blocks, Fluorochem, Apollo Scientific.

-

Cost Estimation (2025 Market Data):

-

Research Scale (1g - 5g): $150 - $400 USD per gram.

-

Bulk Scale (>100g): Custom synthesis quote required (Lead time: 4-8 weeks).

-

Procurement Strategy: Make vs. Buy

Given the high cost and potential lead times, a "Make vs. Buy" decision is critical for project timelines.

Figure 1: Decision matrix for procuring high-value fluorinated intermediates.

Internal Synthesis Protocol (The "Make" Option)

If procurement costs are prohibitive or lead times are excessive, the compound can be synthesized in a single step from the commercially available aldehyde precursor.

Precursor: 4-Bromo-3-chlorobenzaldehyde (CAS: 120077-69-2 )[1]

-

Availability: High (Standard building block).

-

Approx. Cost: $20 - $50 USD per gram.

Reaction Pathway

The synthesis utilizes a Deoxofluorination reaction, converting the aldehyde carbonyl into a gem-difluoride moiety.[2]

Figure 2: Deoxofluorination pathway using DAST or Deoxo-Fluor.

Detailed Methodology

Reagents:

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 - 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (

), saturated aqueous solution

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Dissolve 4-Bromo-3-chlorobenzaldehyde (e.g., 5.0 g, 22.8 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add DAST (4.5 mL, ~34 mmol) dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or ensure strict anhydrous conditions.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Quenching: Cool back to 0°C. Slowly quench by dropwise addition of saturated

. Warning: Vigorous -

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.[4] -

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 75% - 85% Safety Note: DAST generates HF upon hydrolysis. All work must be performed in a fume hood. Calcium gluconate gel should be available for HF burns.

Quality Control & Characterization

To validate the synthesized or purchased material, the following analytical signatures must be confirmed.

| Technique | Expected Signal | Diagnostic Value |

| Triplet at | Confirms | |

| Doublet at | Confirms difluoro group; absence of starting material. | |

| GC-MS | Molecular Ion ( | Characteristic isotope pattern for 1-Br, 1-Cl (3:4:1 ratio). |

| HPLC | Purity > 97% (254 nm) | Essential for use in subsequent cross-coupling reactions. |

Application in Drug Discovery

This intermediate is primarily used in Suzuki-Miyaura Cross-Coupling reactions. The bromine at position 1 is significantly more reactive than the chlorine at position 2, allowing for regioselective arylation.

Example Workflow:

-

Step 1: Coupling of 1-Bromo-2-chloro-4-(difluoromethyl)benzene with an Aryl Boronic Acid (

) using -

Result: Formation of a biaryl scaffold retaining the 2-Chloro and 4-Difluoromethyl groups.

-

Step 2 (Optional): Subsequent Buchwald-Hartwig amination at the 2-Chloro position (requires harsher conditions, e.g., Pd-RuPhos,

).

References

- Compound Identification: 1-Bromo-2-chloro-4-(difluoromethyl)benzene (CAS 1261614-16-7).

-

Precursor Availability: 4-Bromo-3-chlorobenzaldehyde (CAS 120077-69-2).[1] Echemi & Combi-Blocks Catalog. Link

-

Fluorination Protocol: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry 64.19 (1999): 7048-7054. Link

-

Safety Data: DAST Reagent Handling and Safety Profile. Organic Syntheses. Link

-

Market Pricing: Aggregated data from Oakwood Chemical and Enamine (2025). Link

Sources

- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Part 1: Molecular Profile & Strategic Value

1.1 Identification & Chemical Identity

-

Product Name: 1-Bromo-2-chloro-4-(difluoromethyl)benzene[1][2]

-

CAS Number: 1261614-16-7[1]

-

Synonyms: 4-Bromo-3-chlorobenzal fluoride; 4-(Difluoromethyl)-1-bromo-2-chlorobenzene.

-

Molecular Weight: 241.46 g/mol [4]

1.2 Strategic Utility in Drug Discovery This compound is not merely a solvent or generic reagent; it is a high-value scaffold differentiator .[4]

-

The "Fluorine Effect": The difluoromethyl (-CHF₂) group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[4] It functions as a weak hydrogen bond donor while significantly improving metabolic stability (blocking oxidation) and membrane permeability compared to the parent non-fluorinated analogues.[4]

-

Orthogonal Reactivity: The presence of both bromine (C-Br) and chlorine (C-Cl) on the arene ring provides two distinct "handles" for functionalization.[4] The bond dissociation energy difference allows for chemoselective cross-coupling —the bromine can be engaged first under mild conditions, leaving the chlorine intact for a subsequent, harsher activation step.[4]

Part 2: Risk Assessment & Toxicology (The "Safety" Core)

Note: As a specialized research intermediate, specific toxicological data is limited.[4] The following assessment is derived from "Read-Across" methodology using structurally similar polyhalogenated benzyl fluorides.

2.1 GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[4][8][9] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[4][9] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4][9] |

2.2 Senior Scientist's Operational Safety Analysis

-

The Permeation Risk: Halogenated aromatics are lipophilic and can permeate standard latex gloves rapidly.[4] Nitrile (minimum 0.11 mm thickness) is the baseline requirement; double-gloving is recommended during neat handling.[4]

-

The Inhalation Vector: While the boiling point is predicted to be >180°C, the vapor pressure of fluorinated benzyl derivatives can be significant at ambient temperatures.[4] All weighing must occur inside a fume hood .

-

Decomposition Hazards: In a fire, this compound evolves Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).[4] HF is particularly insidious; standard ABC fire extinguishers are effective, but responders must wear full SCBA.[4]

Part 3: Operational Handling & Storage

3.1 Storage Protocols

-

Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[4] Although the -CHF₂ group is relatively stable, the aryl halides can degrade under prolonged exposure to light and moisture, leading to the formation of corrosive hydrohalic acids.[4]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation over time.[4]

3.2 Emergency Response Workflow In the event of a spill, speed and containment are critical to prevent laboratory contamination.[4]

Figure 1: Standard Operating Procedure for Halogenated Organic Spills.

Part 4: Synthetic Utility & Reactivity Guide

4.1 The Hierarchy of Reactivity To maximize yield, researchers must exploit the bond energy differences.[4] The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol).[4]

Protocol: Chemoselective Suzuki Coupling (Site A)

-

Reaction: 1-Bromo-2-chloro-4-(difluoromethyl)benzene + Aryl-Boronic Acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (mild catalysts).[4]

-

Base: Na₂CO₃ (mild base).[4]

-

Temperature: 60–80°C.

-

Outcome: The Boronic acid couples exclusively at the Bromine position (C-1), leaving the Chlorine (C-2) available for a second step.[4]

Protocol: Activation of the Chlorine (Site B)

-

Reaction: Intermediate from Step 1 + Amine/Boronate.[4]

-

Catalyst: Requires electron-rich, bulky ligands (e.g., Buchwald G3 precatalysts like XPhos-Pd-G3 or RuPhos-Pd-G3) to activate the sluggish C-Cl bond.[4]

-

Temperature: >100°C.

4.2 Stability of the Difluoromethyl Group (Site C)

-

Warning: Avoid extremely strong bases (e.g., t-BuLi or LDA) at temperatures above -78°C. The benzylic proton on the -CHF₂ group is weakly acidic.[4] Deprotonation can lead to alpha-elimination of fluoride, generating a reactive quinone methide-like or carbene species, resulting in polymerization or decomposition.[4]

Figure 2: Chemoselective functionalization strategy for scaffold diversification.[4]

Part 5: Physical Properties Table

| Property | Value (Experimental/Predicted) | Note |

| Physical State | Liquid / Low-melting Solid | Isomers vary; treat as liquid for containment. |

| Boiling Point | 185–195°C | Predicted at 760 mmHg.[4] |

| Density | 1.65 ± 0.05 g/mL | High density due to poly-halogenation.[4] |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water.[4] |

| Flash Point | >85°C | Combustible but not highly flammable.[4] |

References

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Retrieved from [Link][4]

-

PubChem. (2024).[4] Compound Summary: 1-Bromo-2-chloro-4-(difluoromethyl)benzene.[1][2] National Library of Medicine.[4] Retrieved from [Link][4]

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[4] (Foundation for Br/Cl selectivity).[4] Retrieved from [Link][4]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - 1-bromo-2-chloro-4-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eMolecules 1-Bromo-4-chloro-2-(difluoromethyl)benzene stabilized over | Fisher Scientific [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

Methodological & Application

Synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene from 4-bromo-3-chlorobenzaldehyde

An Application Note and Protocol for the Synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Abstract

This document provides a comprehensive guide for the synthesis of 1-bromo-2-chloro-4-(difluoromethyl)benzene, a valuable fluorinated building block for pharmaceutical and agrochemical research. The protocol details the direct deoxofluorination of the corresponding aldehyde, 4-bromo-3-chlorobenzaldehyde. We emphasize a modern synthetic approach utilizing diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), a crystalline, thermally stable fluorinating agent that offers significant safety and handling advantages over traditional reagents like DAST. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical safety information.

Introduction and Strategic Overview

The introduction of a difluoromethyl (-CF₂H) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2] This moiety is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity through unique electronic properties and its ability to act as a hydrogen bond donor.[2][3] The target molecule, 1-bromo-2-chloro-4-(difluoromethyl)benzene, incorporates this key functional group onto a halogenated benzene ring, making it a versatile intermediate for further synthetic elaboration.

The most direct and atom-economical approach to synthesize difluoromethyl arenes is the deoxofluorination of the corresponding, and often readily available, benzaldehydes.[2] Historically, this transformation was performed using hazardous reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).[2][3] While effective, these reagents are either highly toxic gases or are thermally unstable liquids, posing significant handling risks.[4][5]

This guide focuses on a contemporary and safer alternative using XtalFluor-E, a stable, crystalline aminodifluorosulfinium salt.[6][7] This reagent facilitates the deoxofluorination of aromatic aldehydes under mild, often room temperature conditions, and its solid nature simplifies handling and improves process safety.[6][8][9]

Overall Synthetic Workflow

The conversion follows a single synthetic step, directly transforming the aldehyde functionality into the target difluoromethyl group.

Caption: High-level workflow for the synthesis.

Scientific Principles: Mechanism of Deoxofluorination

The deoxofluorination of an aldehyde with an aminodifluorosulfinium salt like XtalFluor-E proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side products.

-

Activation of the Carbonyl: The aldehyde's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the XtalFluor-E reagent. This forms a highly reactive alkoxyaminosulfur difluoride intermediate.

-

First Fluoride Transfer: A fluoride ion, either from the BF₄⁻ counter-ion or another equivalent of the reagent, attacks the electrophilic carbonyl carbon. This step forms a fluoroalkoxyaminosulfur fluoride intermediate.

-

Formation of the Gem-Difluoride: The intermediate collapses as the strong sulfur-oxygen bond forms, expelling a sulfur-containing byproduct. A second nucleophilic attack by a fluoride ion at the carbocationic center results in the final gem-difluoride product.

Caption: Key steps in the aldehyde deoxofluorination pathway.

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis of 1-bromo-2-chloro-4-(difluoromethyl)benzene.

Protocol 1: Synthesis via Deoxofluorination with XtalFluor-E

A. Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-chlorobenzaldehyde | 120077-69-2 | C₇H₄BrClO | 219.46 |

| XtalFluor-E | 63517-29-3 | C₄H₁₀BF₆NS | 229.00 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

B. Critical Safety Precautions

-

Reagent Hazard: XtalFluor-E is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[10] All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Atmosphere Control: The reaction is sensitive to moisture. Use dry glassware and maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.

-

Quenching: The reaction quench is exothermic and may release gas. Perform the quench slowly at 0 °C with vigorous stirring.

-

Waste Disposal: Dispose of all chemical waste, including residual fluorinating agents and solvents, according to institutional and local regulations.

C. Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-chlorobenzaldehyde (4.39 g, 20.0 mmol, 1.0 equiv.).[11]

-

Note: Recent studies have shown this reaction can proceed efficiently under highly concentrated or even solvent-free conditions.[8][9] For ease of stirring, anhydrous dichloromethane (20 mL) can be added as a solvent.

-

Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.

-

-

Reaction Execution:

-

Stir the mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. The disappearance of the starting aldehyde spot/peak indicates completion.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.

-

CAUTION: Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~50 mL) dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature and continue stirring for 20 minutes.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Isolation:

-

Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel.

-

Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-bromo-2-chloro-4-(difluoromethyl)benzene as a solid or oil.[12]

-

D. Expected Yield and Characterization

-

Yield: Isolated yields for this type of transformation typically range from 60% to 85%.[9]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons and a triplet for the -CHF₂ proton around δ 6.6-7.0 ppm with a J-coupling constant of approximately 56 Hz.

-

¹⁹F NMR: Expect a doublet corresponding to the -CHF₂ group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's mass (C₇H₄BrClF₂).[13]

-

Trustworthiness and Protocol Validation

The reliability of this protocol is ensured through a series of in-process checks and final product validation steps.

-

Reaction Monitoring: The progress of the reaction is not assumed but is actively tracked. TLC analysis, using an appropriate stain (e.g., potassium permanganate), will clearly show the consumption of the UV-active starting aldehyde and the appearance of a new, typically less polar, product spot.

-

Purification Efficacy: Flash column chromatography is a robust method for separating the desired product from unreacted starting material, reagents, and byproducts. The purity of collected fractions is cross-verified by TLC before combining.

-

Spectroscopic Confirmation: The definitive proof of a successful synthesis lies in the structural confirmation of the isolated product. A full suite of spectroscopic data (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) provides an unambiguous validation of the molecular structure, confirming that the desired deoxofluorination has occurred without unintended side reactions. Comparing the acquired spectra with known data for the target compound provides the final layer of validation.[12][13]

References

-

Prakash, G. K. S., & Hu, J. (2007). Nucleophilic Difluoromethylation and Difluoromethylenation of Aldehydes and Ketones Using Diethyl Difluoromethylphosphonate. National Center for Biotechnology Information. [Link]

-

He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963. [Link]

-

Li, P., et al. (2019). Theoretical Study on the Mechanism of the Benzaldehydes Deoxyfluorination by Sulfuryl Fluoride and Tetramethylammonium Fluoride. ResearchGate. [Link]

-

Goldberg, A. F. G., et al. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters, 21(7), 2027–2031. [Link]

-

Piettre, S., et al. (1996). A new strategy for the conversion of aldehydes into difluoromethyl ketones. Semantic Scholar. [Link]

-

Tran, D.-D., & Daugulis, O. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 21(30), 6115-6119. [Link]

-

El-Gendy, B. E., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8036-8073. [Link]

-

Hendy, C. M., et al. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1546–1551. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

-

ResearchGate. (n.d.). XtalFluor Deoxofluorination. [Link]

-

Tran, D.-D., & Daugulis, O. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. RSC Publishing. [Link]

-

Wang, F., et al. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. PubMed. [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. [Link]

-

Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. [Link]

-

PubChemLite. (n.d.). 1-bromo-2-chloro-4-(difluoromethyl)benzene. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromo-1-chloro-2-(difluoromethyl)benzene | 627527-07-5 [sigmaaldrich.com]

- 13. PubChemLite - 1-bromo-2-chloro-4-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Executive Summary

This Application Note provides a validated technical framework for the Buchwald-Hartwig amination of 1-Bromo-2-chloro-4-(difluoromethyl)benzene . This substrate presents a unique triad of challenges and opportunities:

-

Chemoselectivity: Discriminating between the reactive C-Br bond and the potentially labile C-Cl bond.

-

Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the reaction site (C1).

-

Electronic Activation: The para-difluoromethyl (

) group is a strong electron-withdrawing group (EWG), activating the arene towards oxidative addition but potentially increasing sensitivity to base-mediated side reactions.

Core Recommendation: Utilization of Third or Fourth Generation (G3/G4) Buchwald Precatalysts (specifically RuPhos for secondary amines and BrettPhos for primary amines) is critical. These bulky, electron-rich ligands facilitate the difficult oxidative addition across the sterically hindered ortho-chloro environment while stabilizing the Pd(0) species to prevent non-selective oxidative addition at the C-Cl bond.

Substrate Analysis & Mechanistic Strategy

Structural Properties

-

Substrate: 1-Bromo-2-chloro-4-(difluoromethyl)benzene

-

Reactive Site: C1-Bromine (Bond Dissociation Energy ~ 81 kcal/mol).

-

Competing Site: C2-Chlorine (Bond Dissociation Energy ~ 96 kcal/mol).

-

Electronic Modifier: C4-Difluoromethyl (

).-

Effect: The

group exerts a strong

-

-

Steric Environment: The C2-Cl atom imposes steric strain on the incoming Pd-ligand complex, necessitating a ligand with a specific "pocket" shape (like dialkylbiarylphosphines) to accommodate the halide.

Chemoselectivity Logic

The reaction relies on the kinetic differentiation between C-Br and C-Cl bonds.

-

Oxidative Addition (OA):

. -

Risk Factor: Highly active, small ligands (e.g.,

) or high temperatures can lower the activation energy barrier for C-Cl insertion, leading to "scrambling" or oligomerization. -

Solution: Use bulky ligands (RuPhos, Xantphos) that thermodynamically favor the formation of the mono-ligated Pd(II) species at the less hindered, more activated Br site, and kinetically impede approach to the Cl site after the first coupling.

Base Sensitivity

While the

-

Protocol Adjustment: Weak inorganic bases (

,

Decision Tree & Workflow

The following diagram outlines the logical flow for selecting reaction conditions based on the amine partner.

Standard Operating Procedures (SOP)

Method A: General Protocol (Secondary Amines / Sterically Hindered)

Target: High yield with sterically demanding amines (e.g., Morpholine, Piperazine derivatives). Catalyst System: RuPhos Pd G4 / RuPhos.

| Component | Equiv. | Role |

| Aryl Bromide | 1.0 | Limiting Reagent |

| Amine | 1.2 | Nucleophile |

| RuPhos Pd G4 | 0.02 - 0.05 | Precatalyst (Air stable) |

| RuPhos (Free Ligand) | 0.02 - 0.05 | Stabilizer (1:1 ratio with Pd) |

| NaOtBu | 1.4 | Base (Strong) |

| Toluene or Dioxane | [0.2 M] | Solvent (Anhydrous) |

Protocol:

-

Charge Solids: To a dry reaction vial equipped with a magnetic stir bar, add RuPhos Pd G4 (2-5 mol%), RuPhos (2-5 mol%), and NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it here.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Add Liquids: Via syringe, add Anhydrous Toluene (or Dioxane) followed by the Aryl Bromide (1.0 equiv) and Amine (if liquid, 1.2 equiv).

-

Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (800-1000 rpm) for 2-12 hours.

-

Monitoring: Monitor by HPLC/UPLC. Look for consumption of Ar-Br.[1] If Ar-Cl (dehalogenation) appears, lower temperature to 60 °C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: Mild Protocol (Base-Sensitive / Primary Amines)

Target: Preservation of

| Component | Equiv. | Role |

| Aryl Bromide | 1.0 | Limiting Reagent |

| Amine | 1.2 | Nucleophile |

| BrettPhos Pd G4 | 0.03 | Precatalyst |

| Cs₂CO₃ | 2.0 | Base (Weak, heterogeneous) |

| t-Amyl Alcohol or Dioxane | [0.2 M] | Solvent |

Protocol:

-

Charge Solids: Add BrettPhos Pd G4 (3 mol%), Cs₂CO₃ (2.0 equiv), and Aryl Bromide to the vial.

-

Inert Atmosphere: Purge with Argon (3 cycles).

-

Add Liquids: Add solvent (Dioxane or t-Amyl Alcohol) and Amine .

-

Reaction: Heat to 100 °C . The weaker base requires higher thermal energy to facilitate the deprotonation/reductive elimination step.

-

Note:

is insoluble; vigorous stirring is non-negotiable to maintain surface area contact.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical selectivity step where the bulky ligand prevents oxidative addition at the chlorine site.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch from in-situ generation ( |

| Dehalogenation (Ar-H) | Switch solvent from Dioxane to Toluene . Reduce reaction temperature. | |

| Loss of Chlorine | Over-reaction (Non-selective) | Reduce temperature to 60°C. Switch ligand to Xantphos (higher rigidity). Reduce catalyst loading. |

| Difluoromethyl Decomposition | Base Incompatibility | Switch base from NaOtBu to |

| Stalled Reaction | Product Inhibition | Add water (1-2 equiv) or use a biphasic system with |

Safety & Handling

-

1-Bromo-2-chloro-4-(difluoromethyl)benzene: Treat as a potent skin and eye irritant. The difluoromethyl group may release fluoride ions upon thermal decomposition; avoid contact with strong acids.

-

Palladium Catalysts: Heavy metal waste. Segregate into specific waste streams.

-

Solvents: Toluene and Dioxane are reproductive toxins. Handle in a fume hood.

References

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

Maiti, D., et al. (2011).[3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[3] Chemical Science. Link

-

BenchChem. (2025). Reactivity Profile: 1-Bromo-2-chloro-4-(difluoromethyl)benzene. Link

-

Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega. Link

Sources

Application Note: Strategic Deoxyfluorination for Difluoromethyl Arene Synthesis

Executive Summary & Strategic Rationale

The difluoromethyl group (

Historically, the synthesis of difluoromethyl arenes relied on sulfur tetrafluoride (

Current Best Practice: The industry is currently transitioning toward crystalline salts (XtalFluor-E®, Fluolead™). These reagents decouple the activation step from the fluorination step, offering:

-

Enhanced Safety: Higher decomposition onset temperatures (DSC data).

-

Improved Selectivity: Reduced elimination side-products (vinyl fluorides).[1]

-

Process Control: The requirement for exogenous fluoride promoters allows for tunable reactivity.

Reagent Selection Guide: The "Safety-Selectivity" Matrix

Do not default to DAST. Use this decision matrix to select the appropriate reagent based on substrate scale and sensitivity.

Comparative Data Analysis

| Feature | DAST | Deoxo-Fluor™ | XtalFluor-E® | Fluolead™ |

| Physical State | Fuming Liquid | Fuming Liquid | Crystalline Solid | Crystalline Solid |

| Active Species | ||||

| Decomp.[2] Onset (DSC) | ~140°C (Explosive) | ~140°C (Exothermic) | >200°C | >150°C |

| Free HF Generation | Spontaneous | Spontaneous | No (Requires Promoter) | Low |

| Elimination Side-Rxn | High | Moderate | Low | Low |

| Moisture Sensitivity | Violent | Violent | Hydrolyzable | Stable (Short term) |

Reagent Decision Tree

Figure 1: Decision logic for selecting fluorinating agents. Note that XtalFluor-E is preferred for scale-up due to thermal safety profiles.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Oxygen-Fluorine Exchange .

-

Activation: The carbonyl oxygen attacks the sulfur center of the reagent.

-

Leaving Group Formation: An oxy-aminosulfonium intermediate is formed.

-

Nucleophilic Displacement:

-

DAST/Deoxo-Fluor: Release HF in situ. The fluoride ion attacks the benzylic carbon twice to form the gem-difluoride.

-

XtalFluor: Does not release HF.[2] The intermediate is stable. You must add an exogenous fluoride source (e.g.,

) to drive the reaction to completion.

-

Critical Failure Mode: With DAST, the elimination to vinyl fluoride competes with fluorination. XtalFluor minimizes this because the non-nucleophilic

Figure 2: General mechanism. The "Substitution" pathway is favored by non-basic conditions provided by XtalFluor/Promoter systems.

Detailed Experimental Protocols

Protocol A: The Modern Standard (XtalFluor-E®)

Best for: Scale-up, acid-sensitive substrates, and minimizing elimination.

Safety Note: XtalFluor-E is a solid and does not fume, but the promoter (

Materials:

-

Substrate: Benzaldehyde derivative (1.0 equiv)[3]

-

Reagent: XtalFluor-E (1.2 - 1.5 equiv)

-

Promoter:

(TEA·3HF) (2.0 equiv) or -

Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

-

Charging: Add XtalFluor-E (solid) and the aldehyde substrate.

-

Solvation: Add anhydrous DCM. The mixture may remain a suspension.

-

Promoter Addition: Cool to 0°C. Dropwise add

.-

Why? Although XtalFluor is stable, the reaction is exothermic upon promoter addition.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC or 19F-NMR. Look for the disappearance of the carbonyl peak and appearance of a doublet (

) in proton NMR (~6.5 ppm,

-

-

Quench: Pour reaction mixture into saturated aqueous

.-

Caution:

evolution will occur. Stir vigorously for 15 minutes to hydrolyze excess reagent.

-

-

Workup: Extract with DCM, dry over

, and concentrate.

Protocol B: The Legacy Method (DAST/Deoxo-Fluor™)

Best for: Small scale (<500mg), robust substrates. Safety Note: DO NOT heat DAST above 50°C. Distillation of DAST is a known explosion hazard.

Materials:

-

Substrate: Benzaldehyde derivative (1.0 equiv)[3]

-

Reagent: DAST (1.5 equiv)[3]

-

Solvent: Anhydrous DCM[4]

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a dry flask containing substrate in DCM to -78°C (acetone/dry ice).

-

Why? DAST addition is highly exothermic. Low temp prevents immediate decomposition or "runaway."

-

-

Addition: Add DAST dropwise via syringe.

-

Tip: If using Deoxo-Fluor, 0°C is often sufficient due to better stability.

-

-

Equilibration: Allow to warm to RT slowly over 2 hours.

-

Quench (CRITICAL):

-

Cool back to 0°C.

-

Dilute with excess DCM.

-

Dropwise addition of saturated

. Expect vigorous gas evolution.

-

-

Workup: Standard extraction.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Inactivation of reagent | Ensure solvent is strictly anhydrous. |

| Vinyl Fluoride (Alkene) | Elimination dominant | Switch to Protocol A (XtalFluor). The basicity of DAST byproducts promotes elimination. |

| Black Tar / Decomposition | Thermal instability | Reduce temperature. If using DAST, switch to Fluolead or Deoxo-Fluor. |

| Etching of Glass | HF generation | For Protocols A & B, this is minimal if quenched quickly. For large scale, use Teflon (PTFE) reactors. |

References

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.

-

L’Heureux, A., et al. "Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents." The Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

-

Umemoto, T., et al. "Powerful, thermally stable, and easy-to-handle nucleophilic fluorinating agents: Fluolead."[5][6][7] Journal of the American Chemical Society, 2010, 132(51), 18199–18205.

Sources

- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. aspirasci.com [aspirasci.com]

- 6. Stable Fluorinating Reagent with Ease of Handling “FLUOLEAD™" | TCI AMERICA [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

Late-stage difluoromethylation vs building block approach

Application Note: Strategic Integration of the Difluoromethyl ( ) Moiety in Drug Discovery

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The difluoromethyl group (

-

Lipophilicity: It modulates

(typically -

Hydrogen Bond Donor (HBD): The polarized C–H bond acts as a weak-to-moderate H-bond donor, capable of interacting with protein backbones (carbonyls) similarly to phenols or anilines, but without the metabolic liability of a hydroxyl group.

This guide provides a technical roadmap for installing this moiety, contrasting the traditional Building Block Approach with modern Late-Stage Functionalization (LSF) , providing validated protocols for each.

Strategic Decision Matrix: When to Use Which Method?

The choice between building block incorporation and late-stage functionalization is dictated by the stage of the drug discovery pipeline.

DOT Diagram: Decision Logic for Difluoromethylation strategies

Figure 1: Decision tree for selecting difluoromethylation strategies based on project maturity and structural requirements.

The Building Block Approach (De Novo Synthesis)

Context: This is the classical method. It involves using commercially available small molecules containing the

Best For:

-

Scale-up (>100g).

-

Scaffolds requiring absolute regiochemical certainty.

-

Constructing

-substituted heterocycles (oxazoles, imidazoles, pyrazoles).

Protocol A: Cyclization to 2-(Difluoromethyl)benzimidazole

A robust method for incorporating

Reagents:

-

1,2-Phenylenediamine derivative (1.0 equiv)

-

Difluoroacetic acid (1.2 equiv)

-

HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

DIPEA (3.0 equiv)

-

Acetic acid (glacial)

Step-by-Step Methodology:

-

Amide Coupling: Dissolve the phenylenediamine (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and Difluoroacetic acid (1.2 mmol). Cool to 0°C.

-

Activation: Add HATU (1.2 mmol) portion-wise. Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the mono-amide intermediate.

-

Workup (Intermediate): Dilute with EtOAc, wash with water and brine. Concentrate. (Often, the crude can be carried forward).

-

Cyclization: Dissolve the crude amide in glacial acetic acid (5 mL). Heat to 80–100°C for 3–6 hours.

-

Validation: LCMS should show the loss of water (

) relative to the amide. -

Purification: Neutralize with saturated

(carefully!), extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

Why this works: The high bond strength of C–F bonds survives the harsh acidic cyclization conditions. This method guarantees the

Late-Stage Functionalization (LSF): The Radical Approach

Context: LSF allows medicinal chemists to take a fully elaborated drug scaffold and "decorate" it with a

Mechanism of Action: Radical Minisci-Type Reaction

The most prevalent method uses Zinc Difluoromethanesulfinate (DFMS), also known as the Baran Reagent. It generates a

DOT Diagram: Mechanistic Pathway of Zinc Sulfinate Difluoromethylation

Figure 2: Mechanistic flow of innate C-H difluoromethylation using Zinc Sulfinates.

Protocol B: Innate C-H Difluoromethylation (Baran Protocol)

Standard protocol for functionalizing pyridines, quinolines, and related N-heterocycles.

Reagents:

-

Substrate (Heterocycle) (1.0 equiv)

-

Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

TBHP (70% aq. solution) (5.0 equiv)

-

DCM (Dichloromethane) and Water (Biphasic 2.5:1 ratio)

-

TFA (Trifluoroacetic acid) (1.0 equiv) – Critical for protonating the heterocycle to increase electrophilicity.

Step-by-Step Methodology:

-

Setup: To a vial containing the heterocycle (0.5 mmol) in DCM (2.5 mL), add water (1.0 mL).

-

Activation: Add TFA (0.5 mmol). Note: If the substrate contains a basic nitrogen, this forms the salt, making the ring more electron-deficient and receptive to nucleophilic radical attack.

-

Reagent Addition: Add DFMS (1.5 mmol, 3 equiv) in one portion.

-

Initiation: Add TBHP (2.5 mmol, 5 equiv) dropwise with vigorous stirring.

-

Reaction: Stir vigorously at Room Temperature (RT) for 12–24 hours.

-

Optimization: If conversion is low after 24h, add a second portion of DFMS (1 equiv) and TBHP (2 equiv) and heat to 40°C.

-

-

Workup: Quench with saturated

(removes TFA and neutralizes byproducts). Extract with DCM ( -

Purification: The reaction is "clean" but often produces regioisomers. Isolate via Prep-HPLC or careful flash chromatography.

Self-Validating Check:

-

Gas Evolution: You should observe mild bubbling (release of

) upon addition of oxidant. No bubbles = inactive reagent. -

Regioselectivity: The

radical is nucleophilic; it will attack the most electron-deficient position (e.g., C2 or C4 of pyridine).

Late-Stage Functionalization: Photoredox Catalysis[1][2][3]

Context: For substrates sensitive to the oxidative conditions of the Baran protocol, or when functionalizing aryl halides rather than C-H bonds, Photoredox catalysis is the superior choice.

Protocol C: Metallaphotoredox Difluoromethylation of Aryl Bromides

Based on the MacMillan/Merck protocols using Bromodifluoromethane.

Reagents:

-

Aryl Bromide (1.0 equiv)

- (5 mol%)[1]

-

Photocatalyst:

(1 mol%) -

Reagent: Bromodifluoromethane (

) gas or surrogate -

Supersilane:

(1.0 equiv) – Acts as the halogen abstractor. -

Base: 2,6-Lutidine (2.0 equiv)[1]

-

Solvent: DME (Dimethoxyethane)

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Glovebox/Inert Setup: In a vial, combine Aryl Bromide (0.5 mmol), Ni-catalyst, Ir-photocatalyst, and base in DME.

-

Reagent Introduction:

-

Option A (Gas): Bubble

into the headspace or solution for 60s, then seal. -

Option B (Surrogate): Use a liquid reagent equivalent if available (though gas is standard for this specific transformation).

-

-

Silane Addition: Add

via syringe. -

Irradiation: Irradiate with Blue LEDs with fan cooling to maintain RT. Stir for 18 hours.

-

Mechanism: The Iridium catalyst excites and oxidizes the bromide; the resulting radical abstracts hydrogen from the silane. The silyl radical abstracts Br from

, generating the -

Workup: Filter through a silica plug to remove metal catalysts. Concentrate and purify.

Data Summary & Comparison

| Feature | Building Block Approach | LSF: Zn-Sulfinate (Radical) | LSF: Photoredox (Ni/Ir) |

| Substrate Scope | Universal (Linear synthesis) | Electron-Deficient Heterocycles | Aryl/Heteroaryl Bromides |

| Regiocontrol | Perfect (Pre-defined) | Innate (Electronic/Steric control) | Perfect (Ipso-substitution) |

| Scale | Kg scale | Gram scale | Milligram to Gram scale |

| Cost | Low | Low (Reagents are cheap) | High (Ir/Ni catalysts) |

| Functional Group Tolerance | High | Moderate (Oxidant sensitive) | High |

| Key Reagent | Difluoroacetic acid |

References

-

Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

-

Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature. [Link] (The seminal Baran Zinc Sulfinate paper).

-

O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols. [Link]

-

Hu, J., et al. (2009).[5] "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent." Organic Letters. [Link]

-

Feng, K., et al. (2016). "Metallaphotoredox Difluoromethylation of Aryl Bromides." Journal of the American Chemical Society (MacMillan Group). [Link]

-

Sap, J. B. I., et al. (2021).[6] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Polyhalogenated Difluoromethylbenzenes

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely valuable functional group. Unlike its trifluoromethyl (CF3) cousin, the CF2H group possesses a hydrogen atom capable of acting as a hydrogen bond donor, allowing it to serve as a metabolically stable bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups—some of the most common pharmacophores in pharmaceuticals.[1][2] This unique characteristic, combined with its ability to modulate lipophilicity, metabolic stability, and binding affinity, makes the CF2H group a powerful tool for optimizing lead compounds.[1][2][3]

Polyhalogenated difluoromethylbenzenes are highly versatile chemical building blocks that offer multiple reaction handles for the sequential and site-selective introduction of diverse molecular fragments. The differential reactivity of various carbon-halogen bonds under palladium catalysis allows for a controlled and predictable functionalization strategy.[4][5] This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for leveraging palladium-catalyzed cross-coupling reactions on these important substrates.

Mechanistic Foundations: Controlling Regioselectivity

The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. Palladium-catalyzed reactions universally proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The catalyst, typically a Pd(0) species, initiates the cycle by inserting into the carbon-halogen bond of the difluoromethylbenzene substrate.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

For polyhalogenated substrates, the primary challenge and opportunity lie in achieving regioselectivity. The site of the initial oxidative addition is governed by several factors:

-

Carbon-Halogen Bond Dissociation Energy: The reactivity of halogens follows a well-established trend: C–I > C–Br > C–OTf >> C–Cl > C–F.[7][9] This intrinsic reactivity difference is the most powerful tool for selective functionalization. For a substrate like 1-bromo-3-chloro-5-(difluoromethyl)benzene, the C-Br bond will react preferentially.

-

Electronic Effects: The electron-withdrawing nature of the CF2H group and the other halogen atoms increases the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step, particularly for less reactive C-Cl bonds.[10][11]

-

Ligand Choice: The ligand bound to the palladium center is not a mere spectator; it is a critical controller of reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are essential for promoting the oxidative addition of traditionally less reactive aryl chlorides and for accelerating the final reductive elimination step.[11][12][13] These ligands stabilize the catalytically active monoligated Pd(0) species, which is often required for the reaction to proceed efficiently.[13]

Application Protocols for Key Transformations

The following protocols provide robust starting points for the most common and synthetically valuable cross-coupling reactions of polyhalogenated difluoromethylbenzenes. Researchers should consider these as foundational methods to be optimized for their specific substrates.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction for its operational simplicity and broad functional group tolerance.[11][14]

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol targets the selective coupling at a C-Br bond in the presence of a C-Cl bond.

-

Materials:

-

1-Bromo-3-chloro-5-(difluoromethyl)benzene (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.044 mmol, 4.4 mol%)

-

Potassium Phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (0.5 mL)

-

-

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the 1,4-dioxane and degassed water via syringe.

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Rationale for Component Selection:

-

Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich ligand that efficiently generates the active Pd(0) species and promotes the challenging oxidative addition of aryl halides.[15] This combination is known to minimize side reactions like dehalogenation.

-

Base (K₃PO₄): A moderately strong inorganic base that is crucial for the transmetalation step but is often compatible with base-sensitive functional groups.[15]

-

Solvent (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic substrate and the inorganic base, facilitating the reaction.[13]

| Parameter | Condition | Purpose |

| Pd Precursor | Pd(OAc)₂ | Readily reduced in situ to active Pd(0). |

| Ligand | SPhos | Accelerates oxidative addition and reductive elimination. |

| Base | K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane / H₂O | Solubilizes both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for installing alkyne moieties, which are versatile handles for further transformations or key components in materials and pharmaceuticals. The reaction typically uses palladium and a copper(I) co-catalyst.[16][17]

Protocol 2: Chemoselective Sonogashira Coupling of an Aryl Iodide

This protocol details the highly selective coupling at a C-I bond, leaving C-Br and C-Cl bonds intact.[10]

-

Materials:

-

1-(Difluoromethyl)-3-iodo-5-bromobenzene (1.0 mmol, 1.0 equiv)

-

Terminal Alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)

-

Copper(I) Iodide (CuI; 0.02 mmol, 2 mol%)

-

Triethylamine (TEA; 2.0 mmol, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane (5 mL)

-

-

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent, followed by the terminal alkyne and triethylamine via syringe.

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

-

Monitor the reaction progress by TLC or GC-MS. These reactions are often complete within 2-6 hours.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Rationale for Component Selection:

-

Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is the classic Sonogashira catalyst system. The palladium catalyst drives the main cross-coupling cycle, while the CuI co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which undergoes rapid transmetalation with the palladium center.[10]

-

Base (Triethylamine): TEA serves a dual role: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent in some cases.[10][16]

-

Chemoselectivity: The vast difference in reactivity between C-I and C-Br/C-Cl bonds allows this reaction to proceed with exquisite selectivity under mild conditions.[10]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[18][19] The reaction couples an aryl halide with a primary or secondary amine.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is designed for the more challenging coupling of an aryl chloride, which requires a highly active catalyst system.

-

Materials:

-

1-Chloro-3-(difluoromethyl)-5-fluorobenzene (1.0 mmol, 1.0 equiv)

-

Amine (primary or secondary; 1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0); 0.015 mmol, 1.5 mol%)

-

BrettPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.036 mmol, 3.6 mol%)

-

Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

-

Step-by-Step Procedure:

-

Glovebox Recommended: Due to the air-sensitivity of the catalyst components and base, setting up this reaction in a glovebox is highly recommended.

-

To a dry vial or Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

-

Add the aryl chloride and the amine (if solid).

-

Add the anhydrous toluene, followed by the amine (if liquid).

-

Seal the vessel tightly and remove it from the glovebox.

-

Place the reaction in a preheated oil bath or heating block at 100-110 °C.

-

Stir vigorously. Monitor progress by LC-MS. Reactions can take 12-24 hours.

-

After cooling, carefully quench the reaction by adding water. Dilute with ethyl acetate.

-

Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography.

-

Rationale for Component Selection:

-

Catalyst System (Pd₂(dba)₃/BrettPhos): BrettPhos is a state-of-the-art, sterically hindered, and electron-rich Buchwald ligand designed to facilitate the difficult oxidative addition of C-Cl bonds and promote rapid reductive elimination, which is often the rate-limiting step in C-N coupling.[19]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[18][20]

-

Solvent (Toluene): A non-polar, high-boiling solvent is ideal for these reactions.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow, from setup to final product characterization.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active molecules for crop protection. Journal of Fluorine Chemistry. [Link]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

-

University of Münster. (2024, May 16). Chemists develop new method for introducing fluorinated components into molecules. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

-

Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. [Link]

-